molecular formula C12H10N4S B6245841 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole CAS No. 1799267-70-1

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole

Cat. No. B6245841
CAS RN: 1799267-70-1
M. Wt: 242.3
InChI Key:
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Description

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole (MTEP) is a novel synthetic compound that has recently been developed for use in various scientific research applications. It is a member of the pyrazole family, which are heterocyclic compounds that contain a five-membered ring containing three nitrogen atoms. The structure of MTEP has been found to be similar to other pyrazoles, and its synthesis has been optimized to provide a high yield of the desired product.

Mechanism of Action

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to act as an agonist of the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) that is involved in a variety of neurological processes. When 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole binds to the mGluR5 receptor, it activates the G-protein, which in turn activates a variety of downstream signaling pathways that are involved in regulating neuronal activity. In addition, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to act as an antagonist of the 5-HT2A receptor, which is another GPCR that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to have a variety of biochemical and physiological effects, depending on the receptor it is targeting. When acting as an agonist of the mGluR5 receptor, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to induce neuroprotection, neurogenesis, and synaptic plasticity. In addition, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to modulate the release of dopamine, a neurotransmitter involved in reward and motivation. When acting as an antagonist of the 5-HT2A receptor, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize, has a high yield, and is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of biological activities, making it a versatile compound for use in a variety of scientific research applications. However, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has several limitations as well. It is a relatively new compound, and thus its long-term effects are not yet known. In addition, its effects may vary depending on the concentration and duration of exposure.

Future Directions

Despite its potential applications in scientific research, there are still many unanswered questions about the effects of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole on biological systems. Further research is needed to determine the long-term effects of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole on the nervous system and other physiological systems. In addition, further research is needed to explore the potential therapeutic applications of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole, such as its use as a novel antidepressant or anxiolytic. Finally, further research is needed to investigate the potential interactions of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole with other drugs and compounds, as well as its potential for drug-drug interactions.

Synthesis Methods

The synthesis of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is based on a reaction between a thiazole-containing molecule and an aldehyde in the presence of a strong base. The reaction is conducted in a two-step process, beginning with the formation of an imine intermediate, which is then reacted with an alkyl halide to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane, and the reaction is typically complete in 1-2 hours.

Scientific Research Applications

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. In particular, it has been found to be a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in a variety of neurological processes. In addition, 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has been found to be an effective antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. These properties make 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole an attractive compound for use in a variety of scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole' involves the synthesis of the thiazolopyridine intermediate, followed by its coupling with the pyrazole derivative to form the final product.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetic acid", "thiourea", "ethyl acetoacetate", "methyl hydrazinecarboxylate", "acetic anhydride", "sodium ethoxide", "1-methyl-1H-pyrazole-5-carboxylic acid", "triethylamine", "ethyl chloroformate", "1,3-dimethyl-2-imidazolidinone", "sodium hydride", "2-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazole", "1,3-dibromo-5-(2-hydroxyethyl)benzene" ], "Reaction": [ "Synthesis of 2-(2-bromoacetyl)pyridine: 2-aminopyridine is reacted with 2-bromoacetic acid in the presence of acetic anhydride and sodium ethoxide to form the intermediate. This is then treated with methyl hydrazinecarboxylate to form the hydrazone intermediate, which is then cyclized to form the thiazolopyridine intermediate.", "Synthesis of ethyl 2-(2-(1,3-dimethyl-1H-pyrazol-5-yl)ethenyl)thiazolo[4,5-c]pyridine-7-carboxylate: The thiazolopyridine intermediate is reacted with ethyl acetoacetate in the presence of triethylamine and ethyl chloroformate to form the ethyl ester intermediate. This is then treated with sodium hydride and 1-methyl-1H-pyrazole-5-carboxylic acid to form the final product.", "Synthesis of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole: The ethyl ester intermediate is treated with 1,3-dibromo-5-(2-hydroxyethyl)benzene in the presence of 1,3-dimethyl-2-imidazolidinone to form the intermediate. This is then treated with sodium hydride and 2-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazole to form the final product." ] }

CAS RN

1799267-70-1

Molecular Formula

C12H10N4S

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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